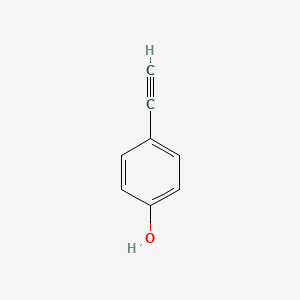

苯酚,4-乙炔基-

概述

描述

Phenol, 4-ethynyl-, also known as 4-Ethynylphenol, is an organic compound with the molecular formula C8H6O . It is also known as 4-Hydroxyphenylacetylene .

Synthesis Analysis

Phenols can be synthesized via several methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol, which utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Molecular Structure Analysis

The molecular formula of Phenol, 4-ethynyl- is C8H6O . The average mass is 118.133 Da and the monoisotopic mass is 118.041862 Da .

Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present, which forms intermolecular hydrogen bonds, making phenol soluble in water .

科学研究应用

催化和合成

苯酚,4-乙炔基-在催化和有机合成领域已得到广泛研究。例如,它已被用于 GaCl3 催化的苯酚邻位乙炔化,该过程涉及在邻位用甲硅烷基氯乙炔进行乙炔化 (小林、有泽和山口,2002)。此外,苯酚,4-乙炔基-一直是通过偶氮偶联反应从酚类衍生的乙炔接枝树脂合成中的关键组分,展示了其在创造具有高乙炔含量的树脂材料方面的多功能性 (王、杨、赵和裴,2008)。

抗氧化活性与健康效应

在健康和生物化学领域,已研究了包括苯酚,4-乙炔基-在内的酚酸的甲氧基、酚羟基和羧酸基团的结构-抗氧化活性关系。这项研究对于了解酚类化合物的抗氧化活性具有重要意义 (陈、杨、马、李、沙赫扎德和金,2020)。

传感和检测应用

苯酚,4-乙炔基-也被用于传感和检测应用中。一个值得注意的例子是它在水性介质中 Hg(II) 介导的分子内环化反应中的应用,证明了它作为 Hg(II) 选择性指示剂的潜力 (Atta、Kim、Heo 和 Cho,2013)。此外,人们已经探索了它在具有酚乙炔基配体的铂(II) 三联吡啶配合物中的掺入,以用于对氟化物、乙酸盐和二氢磷酸盐等阴离子的传感特性 (范、朱、戴、张和陈,2007)。

纳米技术和生物医学工程

在纳米技术和生物医学工程领域,苯酚,4-乙炔基-在酚类纳米技术 (PEN) 中至关重要,特别是对于生物医学应用。这包括生物传感、生物成像和疾病治疗,突出了其在推进医疗技术和治疗策略中的重要作用 (Wu、Zhou、Creyer、Yim、Chen、Messersmith 和 Jokerst,2021)。

作用机制

Target of Action

Phenol, 4-ethynyl-, is a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . The primary targets of Phenol, 4-ethynyl-, are the proteins in these organisms, which it interacts with and modifies .

Mode of Action

Phenol, 4-ethynyl-, interacts with its targets through a process known as proteolysis . In concentrations in the 5% to 7% range, Phenol, 4-ethynyl-, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, Phenol, 4-ethynyl-, produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

The biochemical pathways affected by Phenol, 4-ethynyl-, are primarily those involving proteins and their synthesis . Phenolic compounds, such as Phenol, 4-ethynyl-, are mainly biosynthesized by the shikimate and phenylpropanoid pathways . The downstream effects of these pathways include the production of a wide range of secondary metabolites, including other phenolic compounds .

Pharmacokinetics

It is known that phenolic compounds, in general, have poor oral bioavailability . They are converted into a large repertoire of metabolites by phase 1 and phase 2 metabolism and gut microflora-mediated biotransformation .

Result of Action

The result of the action of Phenol, 4-ethynyl-, is the disruption of protein structures within the target organisms . This can lead to the death of the organisms, making Phenol, 4-ethynyl-, an effective antiseptic and disinfectant .

安全和危害

未来方向

属性

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

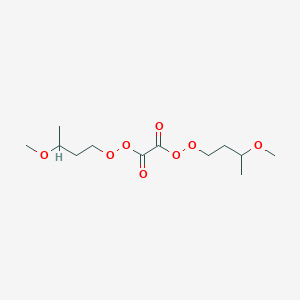

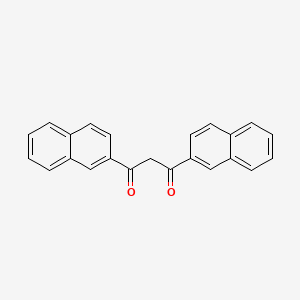

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)